Indoline-4-carboxylic acid hydrochloride
Overview
Description
Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The indoline structure exists in a large number of natural products and has been used in the construction of new drug scaffolds . Drugs containing indoline have played important roles in various disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases, and so on .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Many methods for reducing indole to indoline have been reported, such as catalytic hydrogenation and other reduction conditions including borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, sodium ammonia, and so on .Molecular Structure Analysis
The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner . NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Chemical Reactions Analysis
Hydrolysis can occur under acidic or basic conditions that determine the ionization of the carboxylic acid . Reactions under basic conditions will require a final neutralization step with dilute H+ to recover the carboxylic acid .Physical And Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Considering the low stability of indoline, a protective group is usually attached to the nitrogen atom of the pyrrole ring .Scientific Research Applications
Spectroscopy and Photophysics
Indoline and its derivatives like indoline-2-carboxylic acid (I2CA) have been studied for their fluorescence and photophysical behavior. Indoline is an analogue of indole and possesses well-separated 1La and 1Lb states, making it a potential fluorescent probe in peptides and proteins. The pH-dependent absorption and fluorescence characteristics of both indoline and I2CA have been investigated, with ground- and excited-state dissociation constants determined spectroscopically (Allen et al., 2003).
Alzheimer's Disease Treatment
Indoline-3-propionic acids and esters, derivatives of indoline, have shown significant antioxidant activity and protection against cytotoxicity in cardiomyocytes and primary cultures of neuronal cells. These derivatives have potential in the treatment of Alzheimer's disease due to their scavenging activity against different radicals (Yanovsky et al., 2012).
Enzymatic Studies
An esterase from Bacillus aryabhattai B8W22 was isolated, demonstrating high enantioselectivity toward (S)-ethyl indoline-2-carboxylate. This enzyme, known as BaCE, displayed promising properties for industrial production of (S)-indoline-2-carboxylic acid, an important chiral building block in organic synthesis (Zhang et al., 2019).
Catalysis and Synthesis
Indoline derivatives have been utilized in various synthesis methods. For instance, a novel one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids leads to the formation of N-acyl indolines, providing direct access to biologically important indolines (Wang et al., 2007).
Proline Mimetic in Design
(S)-Indoline-2-carboxylic acid derivatives, acting as proline mimetics, show a tendency towards cis amide isomer in polar solvents, making them suitable for designing different secondary structures and new materials (Pollastrini et al., 2021).
Safety And Hazards
Future Directions
With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
2,3-dihydro-1H-indole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNIYKCEAWXTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-4-carboxylic acid hydrochloride | |
CAS RN |
1187933-04-5 | |
Record name | 2,3-dihydro-1H-indole-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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